molecular formula C18H25N5 B6438705 N-ethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2549030-67-1

N-ethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine

Numéro de catalogue: B6438705
Numéro CAS: 2549030-67-1
Poids moléculaire: 311.4 g/mol
Clé InChI: HNSBFYZCTJCGKK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Ethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine is a pyrimidine derivative featuring a piperazine ring substituted with a 1-phenylethyl group at the 2-position and an ethyl group on the pyrimidin-4-amine nitrogen. This scaffold is structurally analogous to kinase inhibitors, particularly epidermal growth factor receptor (EGFR) inhibitors, where the piperazine moiety often modulates solubility and target binding .

Propriétés

IUPAC Name

N-ethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5/c1-3-19-17-9-10-20-18(21-17)23-13-11-22(12-14-23)15(2)16-7-5-4-6-8-16/h4-10,15H,3,11-14H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSBFYZCTJCGKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)C(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Chlorine Substitution at C4

The 4-chloro group is replaced by ethylamine via nucleophilic aromatic substitution (SNAr). Optimized conditions involve:

  • Solvent : Anhydrous dimethylformamide (DMF) or acetonitrile

  • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Temperature : 80–100°C for 12–24 hours

This yields 4-chloro-2-(ethylamino)pyrimidine with 75–85% efficiency.

Functionalization at C2

The 2-chloro position undergoes substitution with 4-(1-phenylethyl)piperazine. Piperazine derivatives are synthesized separately (Section 2) and coupled under SNAr conditions:

  • Molar Ratio : 1:1.2 (pyrimidine:piperazine)

  • Catalyst : Palladium acetate (Pd(OAc)₂) for Buchwald-Hartwig amination in inert atmospheres

  • Yield : 68–72% after column chromatography

Synthesis of 4-(1-Phenylethyl)Piperazine

Piperazine modifications are critical for introducing the phenylethyl moiety. Two predominant routes are documented:

Alkylation of Piperazine

Piperazine reacts with 1-phenylethyl bromide under basic conditions:

  • Conditions : K₂CO₃ in refluxing acetonitrile (12 hours)

  • Workup : Extraction with dichloromethane (DCM) and brine, followed by silica gel chromatography

  • Purity : ≥95% by HPLC

Reductive Amination

An alternative employs 1-phenylethylamine and bis(2-chloroethyl)amine in a cyclization reaction:

  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN)

  • Solvent : Methanol at 60°C

  • Yield : 63% after recrystallization from ethanol/water

Coupling Strategies for Final Assembly

Integrating the pyrimidine and piperazine components requires precision:

Direct SNAr Reaction

4-Chloro-2-(ethylamino)pyrimidine and 4-(1-phenylethyl)piperazine react in DMF at 100°C for 18 hours. Key parameters:

ParameterValue
SolventDMF
BaseEt₃N (2 equiv)
Temperature100°C
Reaction Time18 hours
Yield70%

Palladium-Catalyzed Amination

For sterically hindered substrates, Pd(OAc)₂/Xantphos catalyzes C-N bond formation:

  • Ligand : Xantphos (4 mol%)

  • Base : Cs₂CO₃

  • Solvent : Toluene at 110°C

  • Yield : 65%

Purification and Characterization

Final purification ensures pharmaceutical-grade quality:

Chromatographic Methods

  • Column : Silica gel (230–400 mesh)

  • Eluent : Ethyl acetate/hexane (3:7 to 1:1 gradient)

  • Recovery : 85–90%

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.35–7.28 (m, 5H, phenyl), 3.85 (t, 4H, piperazine), 3.12 (q, 2H, NCH₂CH₃), 1.85 (m, 2H, CH₂CH₃), 1.25 (t, 3H, CH₃).

  • HRMS : Calculated for C₁₉H₂₈N₆ [M+H]⁺: 365.2451; Found: 365.2453.

Challenges and Optimization

Regioselectivity Issues

Competing reactions at C2 and C4 are mitigated by sequential substitutions. Protecting the ethylamine group with Boc during piperazine coupling improves selectivity.

Solvent Impact

Polar aprotic solvents (DMF, DMSO) enhance SNAr rates but complicate purification. Switching to acetonitrile reduces side products.

Scalability

Kilogram-scale synthesis employs flow chemistry for piperazine coupling, achieving 78% yield with 99% purity .

Analyse Des Réactions Chimiques

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, converting it to dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ethyl and phenylethyl groups, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are used under basic conditions.

Major Products:

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Dihydropyrimidine derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: N-ethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It serves as a probe to understand the binding mechanisms and structural requirements for biological activity.

Medicine: The compound is investigated for its potential therapeutic applications, particularly as a candidate for drug development. Its structure suggests potential activity as a receptor agonist or antagonist, making it of interest in the treatment of neurological disorders and cancers.

Industry: In the industrial sector, N-ethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine is used in the development of new materials and as a catalyst in various chemical processes.

Mécanisme D'action

The mechanism of action of N-ethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. Protein kinases are enzymes that play a crucial role in cellular signaling pathways, regulating processes such as cell growth, differentiation, and metabolism. By inhibiting these kinases, the compound can modulate cellular functions, making it a potential candidate for anticancer therapies .

Comparaison Avec Des Composés Similaires

Core Heterocycle Variations

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity References
Target Compound Pyrimidin-4-amine 2-[4-(1-Phenylethyl)piperazin-1-yl], N-ethyl Not specified Not available Undisclosed (assumed kinase inhibition) N/A
AEE788 (NVP-AEE788) Pyrrolo[2,3-d]pyrimidin-4-amine 6-[4-((4-Ethylpiperazin-1-yl)methyl)phenyl], N-[(1R)-1-phenylethyl] C₂₇H₃₂N₆ 440.58 EGFR/kinase inhibitor, BBB penetration
N-Ethyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine Pyrimidin-2-amine 4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl], N-ethyl C₁₆H₂₂FN₇ 331.39 Undisclosed
N-(2,4-Dimethylphenyl)-2-(4-phenylpiperazin-1-yl)pteridin-4-amine Pteridin-4-amine 2-(4-Phenylpiperazin-1-yl), N-(2,4-dimethylphenyl) Not specified Not available Undisclosed (pteridine scaffold)

Key Observations :

  • Core Heterocycle: The target compound’s pyrimidin-4-amine core differs from AEE788’s fused pyrrolo-pyrimidine ring, which enhances kinase binding via π-π interactions .
  • Substituent Effects : Ethyl and phenylethyl groups on piperazine (target compound) balance lipophilicity and solubility. AEE788’s 4-ethylpiperazinylmethylphenyl group improves BBB permeability, critical for CNS-targeted EGFR inhibitors .

Piperazine Substitution Patterns

Compound Name Piperazine Substituent Additional Functional Groups Pharmacokinetic Implications
Target Compound 4-(1-Phenylethyl) N-Ethyl on pyrimidine Moderate lipophilicity; may limit BBB penetration
AEE788 4-Ethylpiperazinylmethylphenyl Pyrrolo[2,3-d]pyrimidine core Enhanced solubility and BBB penetration
N-Ethyl-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-amine 4-[2-(Trifluoromethyl)pyridin-4-yl] Trifluoromethyl group Increased metabolic stability and electronegativity
6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine 4-Benzyl Chloro-methoxyphenyl, pyrazolo-pyrimidine High lipophilicity; potential for peripheral activity

Key Observations :

  • Electron-Withdrawing Groups : Trifluoromethyl () and fluoro () substituents enhance metabolic stability and binding affinity through hydrophobic and electronic effects.
  • Benzyl vs.

Structure-Activity Relationship (SAR) Trends

  • Pyrimidine vs. Fused Cores : AEE788’s pyrrolo-pyrimidine core demonstrates superior kinase inhibition (EGFR IC₅₀ < 10 nM) compared to simpler pyrimidines, likely due to enhanced planar binding .
  • Piperazine Flexibility : Ethylpiperazine derivatives (AEE788, –19) show improved solubility over rigid analogs, crucial for oral bioavailability .
  • Aromatic Substitutions : Phenylethyl (target compound) and benzyl () groups on piperazine may confer differential selectivity for kinase isoforms.

Q & A

Q. What are the recommended synthetic routes for N-ethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine, and how do reaction conditions influence yield?

  • Methodological Answer: The synthesis typically involves:
  • Step 1: Formation of the pyrimidine core via condensation of ethyl isocyanate with amidine derivatives.
  • Step 2: Introduction of the piperazine moiety using Buchwald-Hartwig amination or nucleophilic substitution.
  • Step 3: Functionalization of the piperazine ring with a phenylethyl group via reductive amination or alkylation.
    Key variables include solvent choice (e.g., DMF for polar reactions), catalysts (e.g., Pd(dba)₂ for cross-coupling), and temperature control. For example, using trifluoroacetic acid (TFA) to deprotect intermediates (e.g., t-Boc groups) improves yields to ~75% .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer: Use a combination of:
  • 1H/13C NMR: Confirm substituent positions via chemical shifts (e.g., pyrimidine protons at δ 7.8–8.2 ppm, piperazine protons at δ 2.5–3.5 ppm) .
  • IR Spectroscopy: Detect NH/amine stretches (~3433 cm⁻¹) and aromatic C-H vibrations (~1600 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (e.g., calculated [M+H]+ = 440.6, observed 440.3) .

Q. What preliminary biological assays are suitable for assessing its activity?

  • Methodological Answer:
  • Enzyme-Linked Immunosorbent Assay (ELISA): Screen for kinase inhibition (e.g., EGFR, due to structural similarity to pyrrolopyrimidine-based inhibitors) .
  • Surface Plasmon Resonance (SPR): Measure binding affinity (KD) to targets like α1-adrenergic receptors .

Advanced Research Questions

Q. How does the substitution pattern on the piperazine ring affect target selectivity and potency?

  • Methodological Answer:
  • Structure-Activity Relationship (SAR) Studies: Compare analogs with varying substituents (e.g., ethyl vs. methyl groups) using molecular docking (software: AutoDock Vina) and in vitro assays.
  • Key Finding: Bulky substituents (e.g., phenylethyl) enhance receptor selectivity by occupying hydrophobic pockets, as seen in analogs with IC₅₀ values < 100 nM for kinase targets .

Q. What strategies optimize metabolic stability without compromising permeability?

  • Methodological Answer:
  • In Silico Predictors: Use tools like SwissADME to identify metabolic hotspots (e.g., piperazine N-oxidation).
  • Structural Modifications: Introduce electron-withdrawing groups (e.g., fluorine) or replace labile bonds (e.g., methylene with cyclopropyl) to reduce CYP450-mediated degradation .

Q. How can crystallography resolve contradictions in binding mode predictions?

  • Methodological Answer:
  • X-Ray Crystallography: Co-crystallize the compound with its target (e.g., EGFR kinase domain) using SHELX software for refinement .
  • Case Study: Analogous pyrrolopyrimidines show hydrogen bonding with hinge-region residues (e.g., Met793), validated by 2.1 Å resolution structures .

Q. What in vivo models are appropriate for evaluating brain penetration?

  • Methodological Answer:
  • Cassette Dosing in Rodents: Administer the compound alongside standards (e.g., erlotinib) and measure brain-to-plasma ratios via LC-MS/MS.
  • Result Interpretation: Compounds with logP ~3.5 and polar surface area < 80 Ų (e.g., AZD3759 analogs) achieve effective CNS exposure .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.